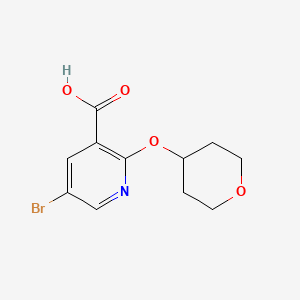![molecular formula C21H23NO4 B1393563 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 899762-66-4](/img/structure/B1393563.png)
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid (IPMPPCA) is a small molecule that has been extensively studied in the field of organic chemistry. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. In addition, IPMPPCA has been found to have a wide range of biological activities and has been studied for its potential use as a therapeutic agent.
Scientific Research Applications
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has been studied for its potential use in a variety of scientific research applications. It has been used as a model compound to study the mechanism of enzyme-catalyzed reactions. It has also been used to study the mechanism of action of various drugs, as well as to study the structure-activity relationships of various compounds. In addition, this compound has been studied for its potential use in the development of new drugs and drug delivery systems.
Mechanism of Action
The mechanism of action of 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid is not fully understood. However, it is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of prostaglandins and leukotrienes. The inhibition of these enzymes results in the reduction of inflammation and pain, which is the primary mechanism of action of many anti-inflammatory drugs.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins and leukotrienes, which are involved in the inflammatory response. In addition, this compound has been found to inhibit the release of histamine, which is involved in the allergic response. It has also been found to reduce the production of nitric oxide, which is involved in the regulation of blood pressure.
Advantages and Limitations for Lab Experiments
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid has several advantages and limitations for lab experiments. One of the main advantages is that it is relatively inexpensive and easy to synthesize. In addition, it is a relatively stable compound and is not easily degraded by heat or light. However, this compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for research on 1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action, as well as its effects on various biochemical and physiological processes. In addition, further research could be conducted on its potential use in the development of new drugs and drug delivery systems. Finally, further research could be conducted on its potential use in the treatment of various diseases, such as cancer and inflammation.
Synthesis Methods
1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid can be synthesized using a variety of methods. The most common synthesis method is the Grignard reaction, which is a classical organic reaction in which an alkyl or aryl halide reacts with magnesium metal to give an organomagnesium compound. This organomagnesium compound can then be reacted with an aldehyde or ketone to form the desired product. Other methods of synthesis include the use of organolithium reagents, the use of organocuprates, and the use of organoiron reagents.
properties
IUPAC Name |
1-[4-(5-methyl-2-propan-2-ylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-13(2)18-9-4-14(3)10-19(18)26-17-7-5-16(6-8-17)22-12-15(21(24)25)11-20(22)23/h4-10,13,15H,11-12H2,1-3H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELIEVTZHBOVCP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N3CC(CC3=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


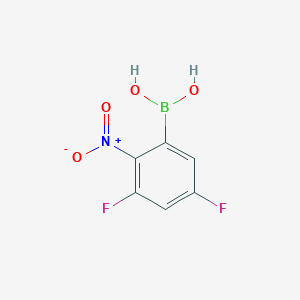
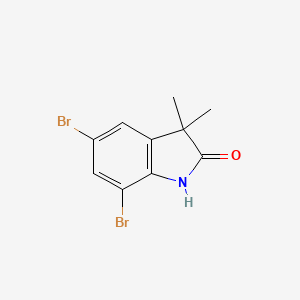
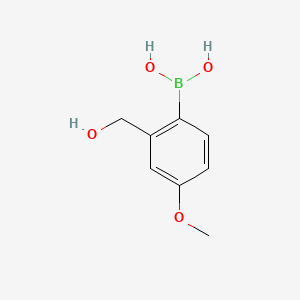
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
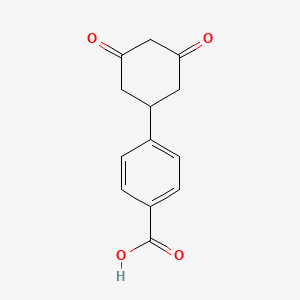
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

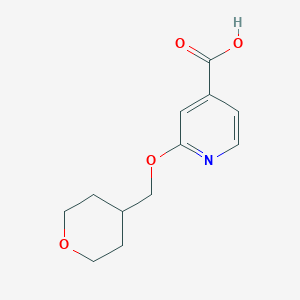
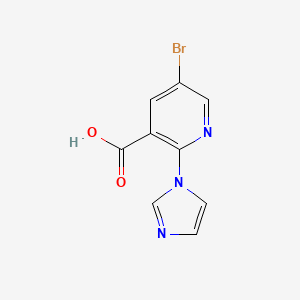
![Tert-butyl 4-{2-[3-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-YL)phenoxy]ethyl}piperazine-1-carboxylate](/img/structure/B1393497.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)
